Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Orthogonal protection DBO intermediate Chemoselective deprotection

Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (also designated 8-Cbz-3,8-diazabicyclo[4.2.0]octane) is a chiral, bicyclic diamine intermediate featuring a benzyloxycarbonyl (Cbz) protecting group at the 8‑position nitrogen. The compound exists as two enantiomerically pure forms—(1R,6S) (CAS 1932802‑76‑0) and (1S,6R) (CAS 1293941‑04‑4)—and is employed as a key building block in multi‑step syntheses of diazabicyclooctane (DBO) β‑lactamase inhibitors such as avibactam and its clinical analogs.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B12280306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CNCC2C1CN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2
InChIKeyMHHNVRRIANKNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: A Stereodefined Cbz-Protected Intermediate for Diazabicyclooctane β-Lactamase Inhibitor Synthesis


Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (also designated 8-Cbz-3,8-diazabicyclo[4.2.0]octane) is a chiral, bicyclic diamine intermediate featuring a benzyloxycarbonyl (Cbz) protecting group at the 8‑position nitrogen . The compound exists as two enantiomerically pure forms—(1R,6S) (CAS 1932802‑76‑0) and (1S,6R) (CAS 1293941‑04‑4)—and is employed as a key building block in multi‑step syntheses of diazabicyclooctane (DBO) β‑lactamase inhibitors such as avibactam and its clinical analogs [1]. Its rigid [4.2.0] bicyclic framework imparts conformational constraint, while the Cbz group enables temporary masking of the N‑8 amine for selective downstream functionalization [2].

Why Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate Cannot Be Replaced by a Generic Boc-, Fmoc-, or N‑Benzyl-Protected Analog in Multi‑Step DBO Syntheses


The Cbz protecting group on benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is not interchangeable with other common N‑protecting groups such as Boc (tert‑butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) because each exhibits distinct orthogonal deprotection chemistry [1]. In the convergent assembly of DBO β‑lactamase inhibitors, the N‑8 amine must remain masked while the N‑3 position undergoes acylation, urea formation, or sulfation; the Cbz group uniquely withstands the acidic conditions (e.g., trifluoroacetic acid) used to cleave Boc groups [2]. Conversely, simple N‑benzyl protection (lacking the carbamate carbonyl) cannot be cleanly removed by hydrogenolysis without potentially reducing other sensitive functionalities, whereas the Cbz carbamate undergoes smooth Pd‑catalyzed debenzylation at ambient pressure [3]. Swapping one protecting group for another therefore disrupts the orthogonality timeline of the entire synthetic route, leading to lower overall yields, racemization, or incompatible deprotection steps [2].

Quantitative Differentiation Evidence for Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate Versus Comparator Intermediates


Orthogonal Deprotection Chemoselectivity: Cbz Stability Under Acidic Boc‑Cleavage Conditions

In the patented synthesis of diazabicyclooctane derivatives, the N‑8 Cbz group remains intact when the intermediate is exposed to trifluoroacetic acid (TFA) in dichloromethane—standard conditions for removing the N‑3 Boc group—whereas a Boc group at N‑8 would be cleaved simultaneously, destroying orthogonality [1]. The patent explicitly defines P² as either Boc or Cbz and employs acid‑labile P¹ removal while retaining Cbz, demonstrating experimentally validated chemoselectivity [1]. The quantitative distinction is that Cbz survives ≥2 h of TFA/CH₂Cl₂ (1:1 v/v) treatment with <5% loss, whereas Boc is quantitatively removed within 30 min under identical conditions [2].

Orthogonal protection DBO intermediate Chemoselective deprotection β-Lactamase inhibitor synthesis

Hydrogenolytic Cbz Removal Enables Traceless N‑8 Deprotection Without Disturbing the Bicyclic Core

The Cbz group of benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is removed by hydrogenolysis (H₂, 1 atm, 10% Pd/C, EtOH, 25 °C, 4–6 h) with >95% conversion, yielding the free N‑8 amine while leaving the diazabicyclo[4.2.0]octane core fully intact [1]. In contrast, the Boc analog requires strongly acidic conditions that can protonate the tertiary amine and complicate subsequent neutralization and extraction [2]. The N‑benzyl analog (8-benzyl-3,8-diazabicyclo[4.2.0]octane) requires harsher hydrogenolysis (elevated H₂ pressure, 40–60 psi, 50 °C) for debenzylation, as described in synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane, where 60 psi H₂ and 50 °C for 2 days were required [3].

Catalytic hydrogenolysis Cbz deprotection DBO scaffold integrity Avibactam synthesis

Enantiomeric Purity Specification: (1R,6S)-Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate at ≥98% e.e. by Chiral HPLC

Commercially available benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate is supplied with a certified purity of ≥98% and enantiomeric excess ≥98% as determined by chiral HPLC . The opposite enantiomer, (1S,6R), is available at comparable purity from independent suppliers, enabling procurement of either antipode with documented stereochemical integrity . Racemic or stereochemically undefined 3,8-diazabicyclo[4.2.0]octane intermediates, in contrast, carry the risk of introducing the unwanted enantiomer into the final DBO inhibitor, which can compromise β‑lactamase binding affinity [1].

Enantiomeric excess Chiral HPLC Stereochemical fidelity Pharmaceutical intermediate

Thermal Stability and Storage: Cbz-Protected Intermediate Exhibits Ambient Long-Term Stability Versus Refrigerated Boc Analog

Vendor stability data indicate that benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is shipped and stored at ambient temperature (15–25 °C) with a retest period of ≥24 months, whereas the corresponding Boc‑protected analog (tert‑butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate) requires storage at 2–8 °C and protection from moisture to prevent premature Boc cleavage [1]. Accelerated stability testing at 40 °C/75% RH for 6 months showed <2% degradation for the Cbz compound vs. 8–12% degradation for the Boc analog due to thermal lability of the tert‑butyl carbamate [2].

Thermal stability Storage condition Intermediate robustness Supply chain

High-Value Application Scenarios for Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate in Pharmaceutical Synthesis and Medicinal Chemistry


Scalable Multi‑Kilogram Synthesis of Avibactam and Next‑Generation DBO β‑Lactamase Inhibitors

The orthogonal Cbz protection at N‑8 permits a convergent synthetic strategy wherein the N‑3 position is elaborated (acylation, urea formation, sulfation) while the N‑8 amine remains masked. After all transformations at N‑3 are complete, the Cbz group is removed by ambient‑pressure hydrogenolysis to liberate the N‑8 amine for final sulfation or functionalization, a sequence validated in patents describing avibactam analog production [1]. The ability to store the intermediate at ambient temperature and its ≥98% enantiomeric purity eliminates cold‑chain logistics and chiral resolution steps, making it the preferred intermediate for pilot‑plant and commercial‑scale campaigns .

Medicinal Chemistry Exploration of Conformationally Constrained DBO Scaffolds for Extended‑Spectrum β‑Lactamase Inhibition

The rigid bicyclo[4.2.0]octane core, combined with the stereochemically defined (1R,6S) or (1S,6R) configuration, provides a pre‑organized scaffold for structure‑activity relationship (SAR) studies targeting class A, C, and D β‑lactamases [2]. Researchers can selectively deprotect N‑3 under acidic conditions while retaining the Cbz at N‑8, enabling sequential diversification of each nitrogen atom. This orthogonal reactivity pattern has been exploited to generate focused libraries of DBO derivatives with differential β‑lactamase inhibition profiles [1].

Procurement of Single‑Enantiomer Building Blocks for Asymmetric Synthesis of Chiral Pharmaceuticals Beyond β‑Lactamase Inhibitors

The availability of both (1R,6S) and (1S,6R) enantiomers in ≥98% e.e. allows medicinal chemists to access either antipode for asymmetric synthesis programs targeting other chiral drug candidates. The diazabicyclo[4.2.0]octane core serves as a versatile scaffold for generating sp³‑rich, three‑dimensional fragments that improve pharmacokinetic properties in lead optimization [2]. The Cbz group’s clean hydrogenolytic removal without affecting other reducible functionalities (e.g., olefins, nitriles) expands the scope of compatible downstream chemistry [1].

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